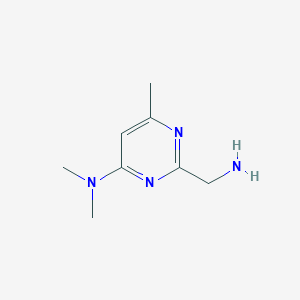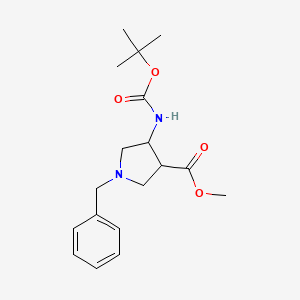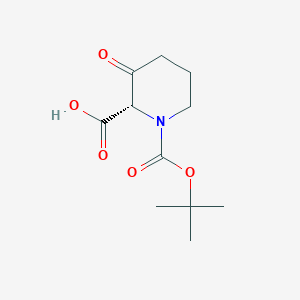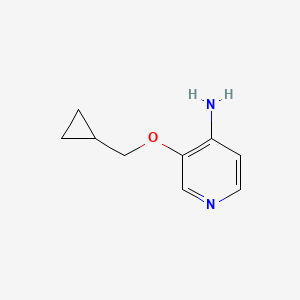
3-(Cyclopropylmethoxy)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethoxy)pyridin-4-amine is a heterocyclic organic compound with the molecular formula C9H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound features a cyclopropylmethoxy group attached to the third position of the pyridine ring and an amine group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)pyridin-4-amine typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable base, such as sodium hydride, to form the cyclopropylmethoxy anion. This anion is then reacted with a halogenated pyridine derivative to introduce the cyclopropylmethoxy group at the desired position on the pyridine ring.
Introduction of the Amine Group: The next step involves the introduction of the amine group at the fourth position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using suitable amine precursors and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor under controlled conditions.
Batch Synthesis: This traditional method involves the stepwise addition of reactants in a batch reactor, followed by purification and isolation of the final product.
化学反応の分析
Types of Reactions
3-(Cyclopropylmethoxy)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
3-(Cyclopropylmethoxy)pyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-(Cyclopropylmethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the biological context. The molecular targets may include proteins, nucleic acids, or other biomolecules involved in critical cellular processes.
類似化合物との比較
Similar Compounds
4-(Cyclopropylmethoxy)pyridin-3-amine: A similar compound with the cyclopropylmethoxy group at the fourth position and the amine group at the third position.
N-(pyridin-4-yl)pyridin-4-amine: A compound with two pyridine rings connected by an amine group.
Uniqueness
3-(Cyclopropylmethoxy)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of the cyclopropylmethoxy group and the amine group at specific positions on the pyridine ring allows for targeted interactions with biological molecules and the development of specialized materials.
特性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
3-(cyclopropylmethoxy)pyridin-4-amine |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-11-5-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11) |
InChIキー |
HBGCTYJZGIBADR-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=CN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid](/img/structure/B13339709.png)

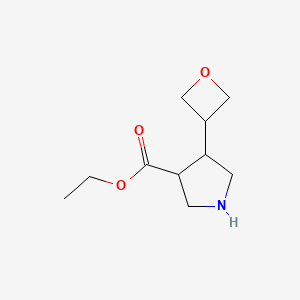


![Rel-(5R,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13339737.png)

![2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol](/img/structure/B13339745.png)
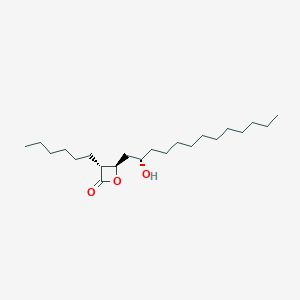
![1-Isopropyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13339760.png)
